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Compound of Interest

Compound Name:
Methyl 5-aminopyrazine-2-

carboxylate hydrochloride

Cat. No.: B1525733 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-aminopyrazine-

2-carboxylate

Introduction
Methyl 5-aminopyrazine-2-carboxylate is a heterocyclic organic compound that holds significant

value as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its

structure, featuring a pyrazine core substituted with both an electron-donating amino group and

an electron-withdrawing methyl ester group, creates a unique electronic profile that is

leveraged in the development of bioactive molecules.[1] Pyrazine derivatives are integral to

numerous clinically used drugs, highlighting the importance of this chemical scaffold in

medicinal chemistry.[2] This guide provides a comprehensive analysis of the core

spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS)—used to characterize and verify the structure of this compound.

Understanding these spectroscopic signatures is crucial for researchers in process

development, quality control, and novel drug discovery.

Chemical Properties Summary:

CAS Number: 13924-94-2[3]

Molecular Formula: C₆H₇N₃O₂[4]
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Molecular Weight: 153.14 g/mol [3]

Appearance: Solid

Melting Point: 230-232 °C[5]

Molecular Structure and Spectroscopic Overview
The key to interpreting the spectra of Methyl 5-aminopyrazine-2-carboxylate lies in

understanding its constituent parts: the aromatic pyrazine ring, the primary amine (-NH₂), and

the methyl ester (-COOCH₃). Each functional group provides distinct and predictable signals.

Caption: Molecular structure of Methyl 5-aminopyrazine-2-carboxylate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments,

their electronic surroundings, and their proximity to other protons. For a related compound, 5-

aminopyrazine-2-carbonitrile, the aromatic protons appear at 8.35 (d, J = 1.5 Hz) and 7.95 (d, J

= 1.5 Hz), with the amino protons appearing as a broad singlet at 5.10 ppm.[6] We expect

similar shifts for the title compound.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.4 - 8.6
Singlet (or
narrow
doublet)

1H H-3

Located on the
pyrazine ring,
deshielded by
the adjacent
ester group
and ring
nitrogen.

~8.0 - 8.2
Singlet (or

narrow doublet)
1H H-6

Located on the

pyrazine ring,

influenced by the

adjacent amino

group and ring

nitrogen.

~5.0 - 5.5 Broad Singlet 2H -NH₂

The protons of

the primary

amine are

exchangeable,

resulting in a

broad signal. Its

chemical shift

can vary with

solvent and

concentration.

| ~3.9 | Singlet | 3H | -OCH₃ | Protons of the methyl ester group, appearing as a sharp singlet in

a typical region for this functional group. |

¹³C NMR (Carbon-13 NMR) Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ, ppm) Assignment Rationale

~165 - 170 C7 (-C=O)

The carbonyl carbon of the
ester group, typically
found in this downfield
region.[7][8]

~150 - 155 C5 (-C-NH₂)

Aromatic carbon attached to

the electron-donating amino

group, significantly shielded.

~140 - 145 C2 (-C-COOCH₃)

Aromatic carbon attached to

the electron-withdrawing ester

group.

~135 - 140 C3
Aromatic C-H carbon adjacent

to two nitrogen atoms.

~130 - 135 C6
Aromatic C-H carbon adjacent

to the amino group.

| ~52 - 55 | C10 (-OCH₃) | The methyl carbon of the ester group.[7] |

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Table 3: Key IR Absorptions
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Frequency Range
(cm⁻¹)

Vibration Type Functional Group Significance

3300 - 3500 N-H Stretch
Primary Amine (-
NH₂)

A pair of peaks in
this region is a
strong indicator of
a primary amine.

3000 - 3100 C-H Stretch Aromatic C-H

Indicates the

presence of protons

on the pyrazine ring.

[9]

2850 - 3000 C-H Stretch Aliphatic C-H (-CH₃)

Corresponds to the

methyl group of the

ester.[9]

~1720 C=O Stretch Ester (-COOCH₃)

A strong, sharp

absorption

characteristic of a

carbonyl group in an

ester.[8]

~1600 N-H Bend Primary Amine (-NH₂)
Bending vibration of

the primary amine.

1500 - 1600 C=C & C=N Stretch Aromatic Ring

Multiple bands

indicating the pyrazine

ring system.

| 1200 - 1300 | C-O Stretch | Ester (-COOCH₃) | Stretching of the C-O single bond in the ester

group.[8] |

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, confirming its elemental composition and structural features. Using an electron

ionization (EI) source, the molecule is expected to show a clear molecular ion peak and

characteristic fragment ions.
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Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 153, corresponding to the

molecular weight of the compound (C₆H₇N₃O₂).

Key Fragmentation Pathways:

Loss of a methoxy radical (-•OCH₃): A common fragmentation for methyl esters, leading to

an acylium ion.

[M - 31]⁺ = m/z 122

Loss of carbon monoxide (CO): Following the loss of the methoxy radical, the acylium ion

can lose CO.

[M - 31 - 28]⁺ = m/z 94

Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocyclic rings.

[M - 27]⁺ or from subsequent fragments.

[C₆H₇N₃O₂]⁺˙
m/z = 153

(Molecular Ion)

[M - •OCH₃]⁺
m/z = 122

- •OCH₃

[M - HCN]⁺˙
m/z = 126

- HCN

[M - OCH₃ - CO]⁺
m/z = 94

- CO

Click to download full resolution via product page

Caption: Plausible EI mass spectrometry fragmentation pathway for Methyl 5-aminopyrazine-2-

carboxylate.
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Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data discussed.

Sample Preparation

Spectroscopic Analysis

Data Processing

Solid Sample
(Methyl 5-aminopyrazine-2-carboxylate)

Dissolve in appropriate
deuterated solvent (e.g., DMSO-d₆)

for NMR, or suitable solvent
(e.g., Methanol) for MS.

Prepare KBr pellet or
Nujol mull for IR.

¹H & ¹³C NMR
(e.g., Bruker 400 MHz)

Mass Spectrometry
(e.g., ESI or EI source)

FTIR Spectroscopy

Process spectra:
- Fourier Transform

- Phase/Baseline Correction
- Peak Picking & Integration

Interpret Data &
Assign Signals

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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NMR Spectroscopy Protocol
Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series

instrument.[6]

Sample Preparation: Accurately weigh ~5-10 mg of the solid sample. Dissolve the sample in

~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR

tube. Ensure the sample is fully dissolved.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64

scans for good signal-to-noise.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due

to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a

longer relaxation delay may be required.

Data Processing: Process the raw data (Free Induction Decay) using appropriate software

(e.g., TopSpin, MestReNova). This involves Fourier transformation, phase correction,

baseline correction, and referencing the spectrum to the residual solvent peak or an internal

standard (TMS).

FTIR Spectroscopy Protocol
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder

is obtained.

Press the powder into a transparent pellet using a hydraulic press.

Acquisition: Place the pellet in the spectrometer's sample holder. Record the spectrum,

typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample

holder first for automatic subtraction.
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Data Processing: The software will generate a spectrum of transmittance or absorbance

versus wavenumber (cm⁻¹). Identify and label the major absorption peaks.

Mass Spectrometry Protocol
Instrumentation: A mass spectrometer equipped with either an Electron Ionization (EI) or

Electrospray Ionization (ESI) source.[6]

Sample Preparation (ESI): Dissolve a small amount of the sample (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile.[6] The solution can be directly infused into the ESI

source.

Sample Preparation (EI): For analysis via a GC-MS system, dissolve the sample in a volatile

solvent. For direct insertion probe analysis, a small amount of solid can be used.

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and

major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for

the molecular formula C₆H₇N₃O₂.

Conclusion
The spectroscopic data for Methyl 5-aminopyrazine-2-carboxylate provides a clear and

definitive fingerprint for its structural verification. The ¹H and ¹³C NMR spectra confirm the

carbon-hydrogen framework, including the distinct signals for the aromatic protons, the amine,

and the methyl ester. FTIR spectroscopy validates the presence of the key functional groups,

notably the N-H stretches of the amine and the strong C=O stretch of the ester. Finally, mass

spectrometry confirms the molecular weight and provides insight into the compound's stability

and fragmentation patterns. Together, these techniques form a robust analytical toolkit for

researchers working with this important chemical intermediate, ensuring its identity and purity in

synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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